molecular formula C21H14ClNOS B10816032 N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

N-([1,1'-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B10816032
M. Wt: 363.9 g/mol
InChI Key: CLAASBFBFBEAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a biphenyl group, a chlorobenzo[b]thiophene moiety, and a carboxamide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a chlorobenzo[b]thiophene precursor under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the biphenyl-thiophene linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Comparison with Similar Compounds

N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and biological activities of N-([1,1’-Biphenyl]-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H14ClNOS

Molecular Weight

363.9 g/mol

IUPAC Name

3-chloro-N-(2-phenylphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H14ClNOS/c22-19-16-11-5-7-13-18(16)25-20(19)21(24)23-17-12-6-4-10-15(17)14-8-2-1-3-9-14/h1-13H,(H,23,24)

InChI Key

CLAASBFBFBEAFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.